molecular formula C14H19ClN2O3S B3016693 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 923239-47-8

1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B3016693
CAS No.: 923239-47-8
M. Wt: 330.83
InChI Key: AFANJHNEBFVQDC-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine (CAS: 923239-47-8) is a piperazine derivative featuring a chloroacetyl group at the N1 position and a 3,4-dimethylphenyl sulfonyl moiety at the N4 position. Its molecular formula is C₁₄H₁₉ClN₂O₃S, with a molecular weight of 330.8 g/mol . The compound is synthesized via nucleophilic substitution or condensation reactions, as evidenced by analogous synthetic routes for related piperazine sulfonamides (e.g., alkylation of piperazine with sulfonyl chlorides followed by chloroacetylation) .

Properties

IUPAC Name

2-chloro-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11-3-4-13(9-12(11)2)21(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFANJHNEBFVQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(3,4-dimethylphenylsulfonyl)piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.

Reaction Scheme:

1-(3,4-dimethylphenylsulfonyl)piperazine+chloroacetyl chlorideThis compound\text{1-(3,4-dimethylphenylsulfonyl)piperazine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 1-(3,4-dimethylphenylsulfonyl)piperazine+chloroacetyl chloride→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding amides, thioesters, and esters.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding sulfide.

Common Reagents and Conditions:

  • Nucleophilic substitution: Nucleophile, base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature.
  • Oxidation: Oxidizing agent (e.g., potassium permanganate), solvent (e.g., water or acetone), room temperature.
  • Reduction: Reducing agent (e.g., lithium aluminum hydride), solvent (e.g., ether), low temperature.

Major Products:

  • Amides, thioesters, esters (from nucleophilic substitution)
  • Sulfoxides, sulfones (from oxidation)
  • Sulfides (from reduction)

Scientific Research Applications

Scientific Research Applications

1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several notable applications in scientific research:

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical agents that target the central nervous system (CNS). Its ability to form covalent bonds with nucleophilic residues in proteins allows it to inhibit specific enzymes or modulate protein functions, making it valuable for drug development aimed at neurological disorders.

Biological Studies

Research has indicated that this compound exhibits potential antimicrobial , antifungal , and anticancer properties. It is being studied for its efficacy against various pathogens and cancer cell lines, which could lead to the development of new therapeutic agents.

Chemical Biology

In chemical biology, this compound is utilized as a tool compound to study protein-ligand interactions and enzyme inhibition. Its sulfonyl group enhances binding affinity, facilitating investigations into molecular mechanisms of action.

Industrial Applications

The compound is also explored for its utility in developing specialty chemicals and materials such as polymers and coatings. Its unique chemical properties can be harnessed to enhance material performance in various industrial applications.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research is likely exploring the following areas:

  • Anticancer Activity: Investigations into how this compound affects cancer cell proliferation and apoptosis.
  • Antimicrobial Efficacy: Studies examining its effectiveness against resistant bacterial strains.
  • Neurological Effects: Research focusing on its potential neuroprotective properties in models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors in the central nervous system. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The sulfonyl group may enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are structurally versatile, with modifications to the sulfonyl and acetyl groups significantly altering their physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Key Structural and Functional Differences

Substituent Effects on Reactivity: The chloroacetyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or thiols in biological targets) . The 3,4-dimethylphenyl sulfonyl group provides steric bulk and lipophilicity, which may improve membrane permeability compared to smaller substituents like 4-nitrophenyl .

The target compound’s dimethylphenyl group may reduce receptor binding due to decreased electron-withdrawing effects. Acylsulfonylpiperazines with pyridinyl boronate esters (e.g., 1-[(4-chlorophenyl)sulfonyl]-4-pyridinylpiperazine) demonstrate applications in Suzuki-Miyaura cross-coupling reactions, highlighting their utility in medicinal chemistry .

Synthetic Yields and Methods :

  • Compounds with bulky aryl groups (e.g., 3,4-dichlorophenyl) often require multi-step syntheses with moderate yields (37–67%) due to steric hindrance .
  • The target compound’s synthesis likely parallels methods for 1-(2-chloro-1-oxoethyl)-4-arylpiperazines , where chloroacetylation of pre-sulfonylated piperazines is performed under mild conditions (0°C, dichloromethane) .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Electron-deficient aromatic rings (e.g., nitro, trifluoromethyl) enhance receptor binding in psychoactive piperazines, while alkyl groups (e.g., 3,4-dimethylphenyl) may prioritize metabolic stability over potency .
  • Synthetic Feasibility: Chloroacetyl derivatives are synthetically accessible but may require purification via crystallization (e.g., methanol or ethanol) to achieve >95% purity .
  • Unanswered Questions: The biological activity of 1-(chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine remains uncharacterized.

Biological Activity

1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a synthetic organic compound belonging to the piperazine class. It is characterized by its chloroacetyl and sulfonyl functional groups, which are integral to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

  • Molecular Formula : C14H19ClN2O3S
  • Molecular Weight : 330.83 g/mol
  • CAS Number : 923239-47-8

The structure of the compound includes a piperazine ring substituted with a chloroacetyl group and a 3,4-dimethylphenylsulfonyl group. This unique substitution pattern influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzymes such as acetylcholinesterase (AChE) and other targets involved in neurotransmission and metabolic pathways .
  • Protein-Ligand Interactions : The sulfonyl group enhances binding affinity to specific receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, with IC50 values comparable to established antibiotics. For instance, it has demonstrated antibacterial activity with IC50 values ranging from 1.13 µM to 6.28 µM against different pathogens .

Antifungal and Anticancer Properties

This compound has also been evaluated for antifungal and anticancer activities. Preliminary data suggest that it inhibits the growth of cancer cell lines significantly, with mechanisms likely involving apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the specificity of its biological effects, a comparison with similar piperazine derivatives is useful:

Compound NameStructureBiological Activity
1-(Chloroacetyl)-4-phenylpiperazineLacks dimethyl substitutionLower binding affinity
1-(Chloroacetyl)-4-(methylsulfonyl)piperazineContains methylsulfonyl groupDifferent steric properties
1-(Chloroacetyl)-4-(4-methylphenyl)sulfonylpiperazineSingle methyl group on phenylAltered reactivity

The distinct biological properties of this compound stem from its unique substitution pattern, which enhances its interaction with biological targets compared to other derivatives.

Case Studies and Research Findings

  • Medicinal Chemistry Applications : As an intermediate in synthesizing CNS-targeting pharmaceuticals, it has been used in developing compounds aimed at treating neurodegenerative diseases .
  • Enzyme Inhibition Studies : Virtual screening and molecular docking studies have shown that related piperazine derivatives effectively bind to the active sites of AChE, indicating potential for therapeutic applications in managing conditions like Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, and what are the critical reaction conditions?

Methodology :

  • Step 1: Piperazine Core Functionalization
    Introduce the sulfonyl group to the piperazine ring by reacting piperazine with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Step 2: Chloroacetylation
    React the sulfonylated piperazine with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃) at room temperature. Monitor the reaction via TLC to ensure completion .
  • Purification :
    Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the pure product. Confirm purity via HPLC (>98%) and structural identity via NMR (¹H, ¹³C) and HRMS .

Q. Key Considerations :

  • Moisture-sensitive reagents require anhydrous conditions.
  • Temperature control during sulfonylation prevents decomposition of the sulfonyl chloride intermediate .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodology :

  • X-ray Crystallography :
    Determine the solid-state conformation and bond angles. For example, sulfonyl-piperazine derivatives often exhibit chair conformations with dihedral angles between aromatic rings (e.g., 40–86°), influencing steric and electronic interactions .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The chloroacetyl group typically appears as a singlet at δ ~4.0 ppm (CH₂), while sulfonyl aromatic protons resonate at δ ~7.2–7.8 ppm .
    • IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • Computational Analysis :
    Use DFT (e.g., B3LYP/6-31G**) to predict electronic properties (HOMO-LUMO gap, dipole moment) and correlate with reactivity .

Q. Data Interpretation :

  • Crystallographic data may reveal intermolecular interactions (e.g., C–H···O/F hydrogen bonds) affecting solubility and packing .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity or selectivity of this compound?

Methodology :

  • SAR Studies :
    • Substituent Variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate sulfonyl group reactivity .
    • Piperazine Core Modifications : Introduce bulky substituents (e.g., cyclohexyl) to restrict conformational flexibility and improve target binding .
  • Biological Assays :
    Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinity. For example, sulfonamide derivatives often exhibit nanomolar inhibition of carbonic anhydrase .

Q. Case Study :

  • A similar compound, 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine, showed enhanced antimicrobial activity after fluorination due to increased lipophilicity and membrane permeability .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

Methodology :

  • Reproducibility Checks :
    • Validate reaction conditions (e.g., catalyst purity, solvent grade). For example, trace water in chloroacetyl chloride can reduce yields by 20–30% .
    • Compare crystallization solvents: Ethanol may yield higher-purity crystals than acetone due to polarity differences .
  • Data Normalization :
    • Normalize biological activity data to account for assay variability (e.g., cell line passage number, serum batch). Use positive controls (e.g., doxorubicin for cytotoxicity) .

Q. Example :

  • Discrepancies in antimicrobial activity (IC₅₀ = 2–10 µM) were resolved by standardizing bacterial growth phases and inoculum sizes across labs .

Q. What computational tools can predict the compound’s pharmacokinetic or toxicological profile?

Methodology :

  • ADMET Prediction :
    Use SwissADME or pkCSM to estimate solubility (LogS), bioavailability (Lipinski’s Rule of Five), and CYP450 inhibition. For instance, the sulfonyl group may reduce BBB penetration due to high polarity .
  • Toxicity Profiling :
    Employ ProTox-II to predict hepatotoxicity (e.g., mitochondrial dysfunction) or mutagenicity (Ames test alerts). Chloroacetyl derivatives often show moderate cytotoxicity due to alkylating potential .

Q. Validation :

  • Compare computational predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How can advanced spectroscopic techniques elucidate reaction intermediates or degradation pathways?

Methodology :

  • LC-MS/MS Monitoring :
    Track reaction intermediates in real time. For example, a transient iminium ion intermediate was detected during piperazine ring functionalization .
  • Degradation Studies :
    Expose the compound to accelerated conditions (40°C, 75% RH) and analyze degradation products via UPLC-QTOF. The chloroacetyl group may hydrolyze to glycolic acid under acidic conditions .

Q. Example :

  • A related piperazine sulfonamide degraded via sulfoxide formation when stored in light, confirmed by NMR and HRMS .

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